molecular formula C7H11N B12950114 Tricyclo[2.2.1.02,6]heptan-1-amine

Tricyclo[2.2.1.02,6]heptan-1-amine

Cat. No.: B12950114
M. Wt: 109.17 g/mol
InChI Key: JNOGBMZKHFAAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[2.2.1.02,6]heptan-1-amine is a unique chemical compound characterized by its tricyclic structure. This compound is known for its rigid and strained ring system, which makes it an interesting subject of study in organic chemistry. The compound’s structure consists of three interconnected rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.02,6]heptan-1-amine typically involves the use of norbornane derivatives as starting materials. One common method includes the reduction of norbornanone followed by amination. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or amine sources under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes and the use of high-pressure reactors to ensure efficient conversion of starting materials to the desired product. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further simplify the structure, often leading to the formation of simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of simpler amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying ring strain and reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-amine involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound with similar ring strain.

    Norbornene: Contains a double bond, making it more reactive in certain types of reactions.

    Norbornadiene: Features two double bonds, increasing its reactivity and potential for polymerization.

Uniqueness

Tricyclo[2.2.1.02,6]heptan-1-amine stands out due to its tricyclic structure, which imparts unique chemical properties and reactivity. Its rigid and strained ring system makes it a valuable compound for studying ring strain and its effects on chemical reactivity.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

tricyclo[2.2.1.02,6]heptan-1-amine

InChI

InChI=1S/C7H11N/c8-7-3-4-1-5(7)6(7)2-4/h4-6H,1-3,8H2

InChI Key

JNOGBMZKHFAAPC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.